Benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate
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Overview
Description
Benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate is a complex organic compound that features a pyrrolidine ring, a chloropyridine moiety, and a benzyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, which can be synthesized from proline via chloroacetylation followed by amidation . The chloropyridine moiety is then introduced through a coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions . Finally, the benzyl ester group is added through esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring or the chloropyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.
Scientific Research Applications
Benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxylate derivatives: These compounds share the pyrrolidine ring structure and may have similar chemical properties.
Chloropyridine derivatives: Compounds with the chloropyridine moiety can exhibit similar reactivity and applications.
Benzyl esters: These compounds share the benzyl ester functional group and may be used in similar synthetic applications.
Uniqueness
Benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of the chloropyridine moiety, in particular, allows for unique substitution reactions that can be exploited in synthetic chemistry.
Properties
IUPAC Name |
benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c19-16-9-8-14(11-20-16)17(22)21-10-4-7-15(21)18(23)24-12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11,15H,4,7,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMFNMYFPASLBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CN=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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